ML120 analog 1

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

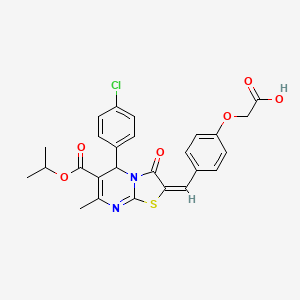

C26H23ClN2O6S |

|---|---|

分子量 |

527.0 g/mol |

IUPAC名 |

2-[4-[(E)-[5-(4-chlorophenyl)-7-methyl-3-oxo-6-propan-2-yloxycarbonyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid |

InChI |

InChI=1S/C26H23ClN2O6S/c1-14(2)35-25(33)22-15(3)28-26-29(23(22)17-6-8-18(27)9-7-17)24(32)20(36-26)12-16-4-10-19(11-5-16)34-13-21(30)31/h4-12,14,23H,13H2,1-3H3,(H,30,31)/b20-12+ |

InChIキー |

IOSUGCLQHJKTCK-UDWIEESQSA-N |

異性体SMILES |

CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)OCC(=O)O)/SC2=N1)C4=CC=C(C=C4)Cl)C(=O)OC(C)C |

正規SMILES |

CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)OCC(=O)O)SC2=N1)C4=CC=C(C=C4)Cl)C(=O)OC(C)C |

製品の起源 |

United States |

Foundational & Exploratory

Unveiling the Molecular Targets of ML120 Analogs: A Technical Guide for Drug Discovery

An In-depth Exploration of the Core Biological Interactions and Identification Methodologies for a Promising Class of PTPN7 Inhibitors

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biological target identification of ML120 analogs, a class of molecules centered around the inhibition of Protein Tyrosine Phosphatase Non-Receptor Type 7 (PTPN7), also known as Hematopoietic Protein Tyrosine Phosphatase (HePTP). This document details the primary molecular target, outlines the key signaling pathways modulated, presents quantitative data on inhibitor potency and selectivity, and provides in-depth experimental protocols for target identification and validation.

The Primary Biological Target: PTPN7 (HePTP)

ML120 and its analogs have been identified as potent and selective inhibitors of PTPN7. This protein tyrosine phosphatase plays a crucial role in regulating intracellular signaling cascades, particularly in hematopoietic cells. PTPN7 is a negative regulator of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically dephosphorylating and inactivating Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) and p38 MAPK.[1][2] By inhibiting PTPN7, ML120 analogs can enhance and prolong the activation of these pathways, which are pivotal in cellular processes such as proliferation, differentiation, and apoptosis.

Quantitative Analysis of ML120 Analog Activity

The potency and selectivity of ML120 analogs are critical parameters in their development as research tools and potential therapeutics. The inhibitory activity is typically quantified by determining the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). One of the well-characterized analogs, ML120 analog 1, acts as a competitive inhibitor of HePTP with a Ki value of 0.69 μM.

To assess the selectivity of potential PTPN7 inhibitors, screening against a panel of other protein tyrosine phosphatases is essential. The following table presents data from a high-throughput screening campaign that identified novel scaffolds with inhibitory activity against PTPN7 and other related phosphatases, illustrating the type of data crucial for evaluating selectivity. While not direct analogs of ML120, this data exemplifies the required quantitative analysis for lead compounds.

| Compound ID | PTPN7 IC50 (µM) | PTPN5 IC50 (µM) | PTPRR IC50 (µM) | PTP1B IC50 (µM) |

| Scaffold 1a | >100 | >100 | 10 | >100 |

| Scaffold 1b | 50 | >100 | 5 | >100 |

| Scaffold 2a | 25 | 50 | 25 | >100 |

| Scaffold 2b | 10 | 25 | 10 | >100 |

This table is representative of the type of data generated in inhibitor profiling studies. Specific data for a comprehensive panel of ML120 analogs is a key objective in their continued development.

Experimental Protocols for Target Identification and Validation

The identification and validation of the biological targets of ML120 analogs involve a multi-faceted approach, combining enzymatic assays with sophisticated proteomic techniques.

Biochemical Inhibition Assay for PTPN7

A robust and high-throughput biochemical assay is fundamental to determining the potency and selectivity of ML120 analogs against PTPN7. A commonly employed method is a fluorescence-based assay that measures the dephosphorylation of a synthetic substrate.

Principle: The assay utilizes a fluorogenic phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), which is non-fluorescent. Upon dephosphorylation by PTPN7, the highly fluorescent product, 6,8-difluoro-4-methylumbelliferone, is generated. The rate of fluorescence increase is directly proportional to the enzyme's activity.

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Bis-Tris (pH 6.0), 2 mM DTT, 100 mM NaCl, and 0.01% Triton X-100.

-

Enzyme Solution: Recombinant human PTPN7 is diluted in assay buffer to the desired final concentration (e.g., 1 nM).

-

Substrate Solution: DiFMUP is dissolved in DMSO and then diluted in assay buffer to the desired final concentration (typically at or near the Km for PTPN7).

-

Inhibitor Solutions: ML120 analogs are serially diluted in DMSO to create a range of concentrations.

-

-

Assay Procedure (384-well plate format):

-

Add 50 nL of each inhibitor concentration to the wells of a black, low-volume 384-well plate.

-

Add 10 µL of the PTPN7 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 10 µL of the DiFMUP substrate solution to each well.

-

Immediately begin monitoring the increase in fluorescence intensity using a plate reader with excitation and emission wavelengths of 355 nm and 460 nm, respectively.

-

Record fluorescence readings every 60 seconds for 15-30 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value for each ML120 analog.

-

Chemical Proteomics for Off-Target Profiling

To identify the full spectrum of cellular targets for ML120 analogs, including potential off-targets that could lead to unforeseen biological effects or toxicities, chemical proteomics approaches are employed. Affinity chromatography coupled with mass spectrometry is a powerful technique for this purpose.

Principle: An ML120 analog is chemically modified with a linker and immobilized on a solid support (e.g., agarose (B213101) beads). This "bait" is then used to "fish" for interacting proteins from a cell lysate. The captured proteins are subsequently identified by mass spectrometry.

Detailed Protocol:

-

Probe Synthesis:

-

Synthesize an ML120 analog containing a linker with a reactive functional group (e.g., a terminal alkyne or amine) at a position that does not interfere with its binding to the primary target.

-

Covalently attach the linker-modified analog to activated agarose beads.

-

-

Affinity Pull-Down:

-

Culture and harvest cells of interest (e.g., a hematopoietic cell line).

-

Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.

-

Incubate the cell lysate with the ML120 analog-conjugated beads for 2-4 hours at 4°C with gentle rotation.

-

As a control, incubate a separate aliquot of the lysate with beads that have not been conjugated to the analog.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Protein Identification:

-

Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer) and heat.

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands, perform in-gel tryptic digestion, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the acquired MS/MS spectra against a protein sequence database.

-

-

Data Analysis:

-

Compare the list of proteins identified from the ML120 analog beads to the control beads.

-

Proteins that are significantly enriched on the analog beads are considered potential targets or off-targets.

-

Further validation of these interactions can be performed using orthogonal methods such as Western blotting or enzymatic assays.

-

Signaling Pathways and Experimental Workflows

To visualize the biological context of ML120 analog activity and the experimental approaches for their target identification, the following diagrams are provided.

Caption: PTPN7 negatively regulates the ERK1/2 and p38 MAPK pathways.

Caption: Workflow for chemical proteomics-based target identification.

This comprehensive guide provides a foundational understanding of the biological target identification of ML120 analogs. The detailed protocols and conceptual frameworks presented herein are intended to empower researchers in their efforts to further characterize this important class of PTPN7 inhibitors and to accelerate the discovery of novel therapeutics targeting this critical signaling node.

References

The Structure-Activity Relationship of ML120 Analogs as Hematopoietic Protein Tyrosine Phosphatase (HePTP) Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the structure-activity relationship (SAR) for a series of β-carboline-based inhibitors related to the chemical probe ML120, a selective inhibitor of Hematopoietic Protein Tyrosine Phosphatase (HePTP). HePTP is a key negative regulator of the MAP kinase signaling pathway in hematopoietic cells, making it a promising target for therapeutic intervention in various immunological disorders and malignancies. This document summarizes the available quantitative SAR data, provides detailed experimental methodologies for the synthesis and evaluation of these compounds, and visualizes the relevant biological pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel HePTP inhibitors.

Introduction

Hematopoietic Protein Tyrosine Phosphatase (HePTP), also known as PTPN7, is a non-receptor protein tyrosine phosphatase predominantly expressed in hematopoietic cells. A primary function of HePTP is the dephosphorylation and subsequent inactivation of key components of the mitogen-activated protein kinase (MAPK) signaling cascade, specifically p38 and Extracellular signal-regulated kinase (ERK). By downregulating these pathways, HePTP plays a crucial role in modulating T-cell activation and other immune responses. Dysregulation of HePTP activity has been implicated in various diseases, including certain types of leukemia. Therefore, small molecule inhibitors of HePTP are valuable tools for both studying the intricacies of MAPK signaling and for the potential development of novel therapeutics.

The chemical probe ML120 (also known as ML120B or MLN120B), with the chemical name N-(6-chloro-7-methoxy-9H-beta-carbolin-8-yl)-2-methylnicotinamide, was identified as a selective inhibitor of HePTP. This guide focuses on the structure-activity relationship of analogs based on the β-carboline scaffold of ML120.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the available SAR data for ML120 and a limited series of its analogs. The data is derived from a probe report and highlights initial findings on the impact of substitutions on the β-carboline core and the nicotinamide (B372718) moiety on HePTP inhibitory activity.

| Compound ID | Structure | HePTP IC₅₀ (µM) | VHR IC₅₀ (µM) | MKP-3 IC₅₀ (µM) |

| ML120 (Probe) | N-(6-chloro-7-methoxy-9H-beta-carbolin-8-yl)-2-methylnicotinamide | 0.24 | >50 | >50 |

| Analog 1 | N-(6-chloro-7-methoxy-9H-beta-carbolin-8-yl)nicotinamide | 1.5 | >50 | >50 |

| Analog 2 | N-(7-methoxy-9H-beta-carbolin-8-yl)-2-methylnicotinamide | 3.2 | >50 | >50 |

| Analog 3 | N-(6-chloro-9H-beta-carbolin-8-yl)-2-methylnicotinamide | 5.8 | >50 | >50 |

| Analog 4 | N-(9H-beta-carbolin-8-yl)-2-methylnicotinamide | 12.1 | >50 | >50 |

| Analog 5 | 2-methyl-N-(9-methyl-9H-beta-carbolin-8-yl)nicotinamide | >50 | >50 | >50 |

SAR Summary:

-

Nicotinamide Substitution: The presence of a methyl group at the 2-position of the nicotinamide ring appears to be crucial for potent HePTP inhibition, as evidenced by the decreased activity of Analog 1 compared to ML120.

-

β-Carboline C6-Substitution: A chloro group at the C6 position of the β-carboline ring contributes significantly to potency. Removal of this group (Analog 2) leads to a notable decrease in activity.

-

β-Carboline C7-Substitution: A methoxy (B1213986) group at the C7 position also enhances inhibitory activity. Its absence (Analog 3) results in reduced potency.

-

Combined Substitutions: The combination of both the C6-chloro and C7-methoxy groups on the β-carboline scaffold, along with the 2-methylnicotinamide, as seen in ML120, provides the most potent inhibition in this series.

-

β-Carboline N9-Substitution: Methylation of the indole (B1671886) nitrogen (N9) of the β-carboline core, as in Analog 5, leads to a complete loss of activity, suggesting that an unsubstituted N9 is essential for binding to HePTP.

Experimental Protocols

General Synthesis of β-Carboline Analogs

The synthesis of N-aryl-β-carboline-8-amine analogs generally involves a multi-step process. While a specific detailed protocol for ML120 is not publicly available, a general synthetic route can be outlined based on established methods for β-carboline synthesis.

Step 1: Pictet-Spengler Reaction to form the Tetrahydro-β-carboline Core

-

L-tryptophan methyl ester is reacted with an appropriate aldehyde in an acidic medium (e.g., trifluoroacetic acid in dichloromethane) to yield the corresponding tetrahydro-β-carboline.

-

The reaction mixture is typically stirred at room temperature for several hours to overnight.

-

The product is isolated and purified by standard techniques such as column chromatography.

Step 2: Aromatization of the Tetrahydro-β-carboline

-

The tetrahydro-β-carboline is oxidized to the fully aromatic β-carboline. Common oxidizing agents include 10% palladium on carbon in a high-boiling solvent like xylene at reflux, or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

The aromatic β-carboline is purified by recrystallization or column chromatography.

Step 3: Nitration and Reduction to form the 8-amino-β-carboline

-

The β-carboline is nitrated at the C8 position using a nitrating agent such as nitric acid in sulfuric acid.

-

The resulting nitro-β-carboline is then reduced to the 8-amino-β-carboline, typically using a reducing agent like tin(II) chloride in ethanol (B145695) or catalytic hydrogenation.

Step 4: Amide Coupling to form the Final Product

-

The 8-amino-β-carboline is coupled with the desired carboxylic acid (e.g., 2-methylnicotinic acid for ML120) using a standard peptide coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and hydroxybenzotriazole (B1436442) (HOBt) in a suitable solvent like dimethylformamide (DMF).

-

The reaction is typically carried out in the presence of a base like N,N-diisopropylethylamine (DIPEA).

-

The final product is purified by preparative high-performance liquid chromatography (HPLC) or column chromatography.

Biochemical Assay for HePTP Inhibition

The inhibitory activity of the compounds against HePTP and other phosphatases is determined using a colorimetric assay with p-nitrophenyl phosphate (B84403) (pNPP) as the substrate.

Materials:

-

Recombinant human HePTP, VHR, and MKP-3 enzymes.

-

Assay Buffer: 50 mM Bis-Tris (pH 6.0), 2 mM DTT, 0.1 mg/mL BSA.

-

p-Nitrophenyl phosphate (pNPP) solution: 10 mM in assay buffer.

-

Test compounds dissolved in DMSO.

-

96-well microtiter plates.

-

Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

-

Add 2 µL of the test compound dilutions in DMSO to the wells of a 96-well plate. For the control wells, add 2 µL of DMSO.

-

Add 88 µL of the enzyme solution (e.g., 5 nM HePTP in assay buffer) to each well.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding 10 µL of the 10 mM pNPP solution to each well (final concentration 1 mM).

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 1 M NaOH.

-

Measure the absorbance at 405 nm using a microplate reader.

-

The percent inhibition is calculated relative to the DMSO control. IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.

Cellular Assay for HePTP Inhibition

The cellular activity of the inhibitors is assessed by measuring their effect on the phosphorylation status of ERK in Jurkat T-cells.

Materials:

-

Jurkat T-cells.

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).

-

Anti-CD3 antibody (OKT3) for T-cell stimulation.

-

Test compounds dissolved in DMSO.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescence substrate.

-

Western blotting equipment.

Procedure:

-

Seed Jurkat T-cells in a 6-well plate at a density of 1 x 10⁶ cells/well and incubate overnight.

-

Pre-treat the cells with various concentrations of the test compounds or DMSO (vehicle control) for 1 hour at 37°C.

-

Stimulate the cells with anti-CD3 antibody (e.g., 1 µg/mL) for 10 minutes at 37°C.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the cell lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescence detection system.

-

Strip the membrane and re-probe with an antibody against total ERK to confirm equal protein loading.

-

Quantify the band intensities to determine the relative levels of phospho-ERK.

Visualizations

HePTP Signaling Pathway

Caption: HePTP negatively regulates the MAPK signaling pathway.

Biochemical Assay Workflow

Caption: Workflow for the pNPP-based HePTP inhibition assay.

Cellular Assay Workflow

Caption: Workflow for the cellular Western blot assay.

Conclusion

The β-carboline scaffold, as exemplified by the chemical probe ML120, represents a promising starting point for the development of potent and selective HePTP inhibitors. The initial SAR data indicates that specific substitutions on both the β-carboline core and the nicotinamide side chain are critical for high-affinity binding. This technical guide provides a foundational understanding of the SAR for this series, along with detailed methodologies for their synthesis and evaluation. Further exploration of the chemical space around the ML120 scaffold is warranted to optimize potency, selectivity, and drug-like properties, which could ultimately lead to the development of novel therapeutics for a range of immunological and oncological indications.

In Vitro Activity of ML120 Analog 1: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of ML120 analog 1, a selective inhibitor of Hematopoietic Protein Tyrosine Phosphatase (HePTP). This document details its inhibitory potency, selectivity against other phosphatases, the experimental protocols used for its characterization, and its role within the cellular signaling cascade.

Core Quantitative Data

This compound, also identified as probe ML119 (PubChem CID: 1357397), is a competitive inhibitor of HePTP.[1][2] The following tables summarize its key quantitative in vitro activity and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound against HePTP

| Parameter | Value (µM) | Inhibition Type |

| Ki | 0.69 ± 0.20 | Competitive |

| IC50 | 0.21 | - |

Table 2: Selectivity of this compound against Other Protein Tyrosine Phosphatases (PTPs)

| Phosphatase | Selectivity (Fold over HePTP) |

| VHR | 19.5 |

| MKP-3 | 42 |

| CD45 | 8.8 |

| Shp2 | 4.1 |

| TCPTP | 2.6 |

| Lyp | 1.4 |

| LAR | >50 |

| PTP1B | 4.3 |

HePTP Signaling Pathway and Inhibition by this compound

Hematopoietic Protein Tyrosine Phosphatase (HePTP) is a key negative regulator of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically targeting Extracellular signal-regulated kinases 1 and 2 (ERK1/2) and p38.[1][3][4] By dephosphorylating these kinases, HePTP terminates the signaling cascade that is crucial for T-cell activation and other hematopoietic cell functions.[5] Inhibition of HePTP by this compound blocks this dephosphorylation, leading to sustained activation of ERK1/2 and p38.[1]

References

- 1. Inhibition of Hematopoietic Protein Tyrosine Phosphatase Augments and Prolongs ERK1/2 and p38 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of the Hematopoietic Protein Tyrosine Phosphatase by Phenoxyacetic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Haematopoietic protein tyrosine phosphatase (HePTP) phosphorylation by cAMP-dependent protein kinase in T-cells: dynamics and subcellular location - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hematopoietic protein tyrosine phosphatase suppresses extracellular stimulus-regulated kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Small Molecule Inhibitors of Hematopoietic Tyrosine Phosphatase (HePTP): A Technical Guide

Authored by: Gemini AI

Abstract

Hematopoietic tyrosine phosphatase (HePTP), also known as Protein Tyrosine Phosphatase Non-Receptor Type 7 (PTPN7), is a critical negative regulator of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, primarily in hematopoietic cells.[1][2] By dephosphorylating and inactivating key kinases such as ERK1/2 and p38, HePTP plays a pivotal role in modulating T-cell activation, proliferation, and differentiation.[3][4][5] Dysregulation of HePTP has been implicated in various hematological malignancies, including T-cell acute lymphoblastic leukemia (T-ALL) and acute myelogenous leukemia (AML), making it an attractive therapeutic target.[1][6] This technical guide provides a comprehensive overview of the current landscape of small molecule inhibitors targeting HePTP, intended for researchers, scientists, and drug development professionals. We delve into the signaling pathways governed by HePTP, detail the experimental protocols for identifying and characterizing inhibitors, and present a structured summary of known small molecule inhibitors and their reported potencies.

HePTP in Cellular Signaling

HePTP is a 38-kDa non-receptor protein tyrosine phosphatase (PTP) predominantly expressed in hematopoietic cells.[7][8] It is composed of a C-terminal catalytic PTP domain and a short N-terminal extension containing a kinase interaction motif (KIM).[7][9] The KIM is crucial for the specific recognition and binding of its primary substrates, the MAP kinases ERK1/2 and p38.[4][7]

In resting T-cells, HePTP is associated with the unphosphorylated forms of ERK and p38, sequestering them in the cytoplasm and maintaining them in an inactive state.[10] Upon T-cell receptor (TCR) stimulation, a signaling cascade is initiated, leading to the phosphorylation and activation of ERK and p38 by upstream kinases. Activated MAPKs can then translocate to the nucleus to regulate gene expression. HePTP acts as a crucial feedback regulator by dephosphorylating the phosphotyrosine residue within the activation loop of ERK and p38, thus terminating the signal.[1][3]

The interaction between HePTP and MAPKs is dynamic and subject to further regulation. For instance, phosphorylation of HePTP at Serine 23 by cAMP-dependent protein kinase (PKA) can disrupt its association with ERK2, thereby promoting MAPK signaling.[11]

Below is a diagram illustrating the central role of HePTP in the MAPK signaling pathway.

Small Molecule Inhibitors of HePTP

The development of potent and selective small molecule inhibitors of HePTP is a promising strategy for the treatment of certain cancers.[1] The highly conserved nature of the PTP active site presents a significant challenge for achieving selectivity.[1] However, unique structural features in the periphery of the HePTP active site can be exploited for the design of selective inhibitors.[1] Several classes of small molecule inhibitors have been identified through high-throughput screening and subsequent structure-activity relationship (SAR) studies.[1][6][8][12][13]

Summary of HePTP Inhibitors

The following table summarizes the quantitative data for several reported small molecule inhibitors of HePTP.

| Compound ID/Class | IC50 (µM) | Ki (µM) | Assay Type | Target | Selectivity Notes | Reference(s) |

| ML119 (CID-1357397) | 1.8 | N/A | Colorimetric (pNPP) / Fluorescent (OMFP) | HePTP | Selective over a panel of other PTPs. | [12] |

| ML120 (CID-4302116) | 2.5 | N/A | Colorimetric (pNPP) / Fluorescent (OMFP) | HePTP | Selective over other MAPK-regulating phosphatases. | [8][14] |

| Phenoxyacetic Acids | 1.2 - 10 | 0.69 | Colorimetric (pNPP) | HePTP | Competitive inhibitor. Shows selectivity over CD45 (8.8-fold), Shp2 (4.1-fold), PTP1B (4.3-fold), and LAR (>50-fold).[6] | [6] |

| Cyclopenta[c]quinolinecarboxylic acids | 10 - 50 | N/A | Fluorescent (DiFMUP) | PTPN5/RR/N7 | Identified as a scaffold for inhibiting the KIM-containing PTP family. | [13] |

| 2,5-dimethylpyrrolyl benzoic acids | 10 - 50 | N/A | Fluorescent (DiFMUP) | PTPN5/RR/N7 | Another scaffold identified for inhibiting the KIM-containing PTP family. | [13] |

| Compound 1 (from[1]) | 1.1 | N/A | Fluorescent (OMFP) | HePTP | Selectively inhibited HePTP over PTP-SL, SHP2, and TCPTP (5-fold), PTP1B (8-fold), VHR (9-fold), LYP (9-fold), SHP1 (12-fold), CD45 (15-fold), STEP (30-fold), and LAR (348-fold).[1] | [1] |

N/A: Not Available

Experimental Protocols for HePTP Inhibition Assays

The identification and characterization of HePTP inhibitors rely on a combination of biochemical and cell-based assays.

Biochemical Assays for HePTP Activity

Biochemical assays directly measure the enzymatic activity of purified HePTP in the presence of a test compound. Common methods utilize generic phosphatase substrates that produce a detectable signal upon dephosphorylation.

3.1.1. Colorimetric Assay using p-Nitrophenyl Phosphate (B84403) (pNPP)

This assay is frequently used for high-throughput screening (HTS).[1][12]

-

Principle: HePTP dephosphorylates the colorless substrate p-nitrophenyl phosphate (pNPP) to produce p-nitrophenol, which is yellow and can be quantified by measuring absorbance at 405 nm.

-

Materials:

-

Purified recombinant HePTP enzyme.[15]

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT).

-

pNPP substrate solution.

-

Test compounds dissolved in DMSO.

-

384-well microplate.

-

Plate reader capable of measuring absorbance at 405 nm.

-

-

Protocol:

-

Add test compounds at various concentrations to the wells of a 384-well plate.

-

Add purified HePTP enzyme to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the pNPP substrate solution.

-

Incubate the reaction for a specific time (e.g., 30-60 minutes) at 37°C.

-

Stop the reaction (e.g., by adding a strong base like NaOH).

-

Measure the absorbance at 405 nm.

-

Calculate the percent inhibition relative to a DMSO control and determine the IC50 value.

-

3.1.2. Fluorescent Assay using 3-O-Methylfluorescein Phosphate (OMFP)

This is a more sensitive assay often used for dose-response confirmation and kinetic studies.[1]

-

Principle: HePTP dephosphorylates the non-fluorescent substrate OMFP to produce the highly fluorescent 3-O-methylfluorescein.

-

Materials:

-

Purified recombinant HePTP enzyme.

-

Assay buffer.

-

OMFP substrate solution.

-

Test compounds.

-

384-well black microplate.

-

Fluorescence plate reader (e.g., excitation at 485 nm, emission at 525 nm).

-

-

Protocol:

-

Dispense test compounds into the wells of a 384-well plate.

-

Add HePTP enzyme and incubate.

-

Start the reaction by adding OMFP.

-

Monitor the increase in fluorescence over time in a kinetic mode.

-

The initial reaction velocity is calculated from the linear portion of the progress curve.

-

Determine IC50 values by plotting the initial velocity against the inhibitor concentration.

-

Cell-Based Assays for HePTP Inhibition

Cell-based assays are crucial to confirm that a compound can penetrate the cell membrane and inhibit HePTP in a physiological context.[1][6]

3.2.1. Western Blot Analysis of ERK/p38 Phosphorylation

This assay directly measures the phosphorylation status of HePTP's endogenous substrates.[1][6]

-

Principle: Inhibition of HePTP in T-cells is expected to lead to an increase and prolongation of ERK and p38 phosphorylation upon TCR stimulation.

-

Materials:

-

Jurkat T-cells (or other suitable hematopoietic cell line).

-

Cell culture medium.

-

Test compounds.

-

TCR stimulating agent (e.g., anti-CD3 antibody like OKT3).[1][6]

-

Lysis buffer.

-

Primary antibodies: anti-phospho-ERK1/2, anti-phospho-p38, anti-total-ERK1/2, anti-total-p38.

-

Secondary HRP-conjugated antibodies.

-

Chemiluminescent substrate.

-

Western blotting equipment.

-

-

Protocol:

-

Culture Jurkat T-cells to the desired density.

-

Pre-incubate the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified time (e.g., 45 minutes) at 37°C.[1][6]

-

Stimulate the T-cell receptor (TCR) for a short period (e.g., 5 minutes) with a stimulating agent.[1][6]

-

Lyse the cells and collect the protein lysates.

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated and total ERK and p38.

-

Incubate with secondary antibodies and detect the signal using a chemiluminescent substrate.

-

Quantify the band intensities to determine the relative levels of phosphorylated kinases.

-

The following diagram outlines a general workflow for the identification and characterization of HePTP inhibitors.

Structural Insights into HePTP Inhibition

The crystal structure of the HePTP catalytic domain has been solved, providing a basis for rational drug design.[7][9] The active site contains the conserved PTP loop with the catalytic cysteine residue.[7][16] The WPD loop, which closes over the active site upon substrate binding, is also a key feature.[7][16] Selective inhibitors often achieve their specificity by interacting with less conserved residues in the vicinity of the active site.[1] For example, docking studies with phenoxyacetic acid inhibitors suggest that the phenoxyacetic acid group mimics the binding of a phosphate group by forming multiple hydrogen bonds within the catalytic pocket.[6]

Beyond the active site, allosteric sites have been identified in other PTPs, such as PTP1B, offering an alternative strategy for achieving selectivity.[17][18] The exploration of allosteric inhibition of HePTP is an emerging area of research that could lead to the development of novel and highly selective therapeutic agents.[17]

Conclusion and Future Directions

HePTP represents a validated and promising target for therapeutic intervention in hematopoietic malignancies. Significant progress has been made in identifying small molecule inhibitors with reasonable potency and selectivity. The availability of robust biochemical and cell-based assays, coupled with structural information, provides a solid foundation for future drug discovery efforts.

Future work in this field will likely focus on:

-

Improving the potency and selectivity of existing inhibitor scaffolds through medicinal chemistry optimization.

-

Exploring novel inhibitor chemotypes, including those targeting allosteric sites.

-

Further elucidating the in vivo efficacy and safety of lead compounds in preclinical models of leukemia.

The continued development of selective HePTP inhibitors holds the potential to deliver new and effective treatments for patients with T-ALL, AML, and other related disorders.

References

- 1. Inhibition of Hematopoietic Protein Tyrosine Phosphatase Augments and Prolongs ERK1/2 and p38 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. genecards.org [genecards.org]

- 3. Negative regulation of T cell antigen receptor signal transduction by hematopoietic tyrosine phosphatase (HePTP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural basis of substrate recognition by Hematopoietic Tyrosine Phosphatase (HePTP) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of the Hematopoietic Protein Tyrosine Phosphatase by Phenoxyacetic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure of the hematopoietic tyrosine phosphatase (HePTP) catalytic domain: structure of a KIM phosphatase with phosphate bound at the active site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selective HePTP Inhibitors: Probe 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. rcsb.org [rcsb.org]

- 10. Resting and Active States of the ERK2:HePTP Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Haematopoietic protein tyrosine phosphatase (HePTP) phosphorylation by cAMP-dependent protein kinase in T-cells: dynamics and subcellular location - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Selective HePTP Inhibitors: Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Crystal structures and inhibitor identification for PTPN5, PTPRR and PTPN7: a family of human MAPK-specific protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. merckmillipore.com [merckmillipore.com]

- 16. Visualizing Active Site Dynamics in Single Crystals of HePTP: Opening of the WPD Loop Involves Coordinated Movement of the E Loop - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A New Paradigm for KIM-PTP Drug Discovery: Identification of Allosteric Sites with Potential for Selective Inhibition Using Virtual Screening and LEI Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosphatase 1B | PLOS One [journals.plos.org]

Modulating TRPC Channels: A Technical Guide to Novel Compounds for Researchers and Drug Development Professionals

Introduction

Transient Receptor Potential Canonical (TRPC) channels are a family of non-selective cation channels that play crucial roles in a multitude of physiological processes, including calcium signaling, smooth muscle contraction, and neuronal transmission. Their dysfunction has been implicated in a range of pathologies, from kidney diseases and cardiovascular disorders to neurological conditions. This has positioned TRPC channels as promising therapeutic targets for drug discovery. This in-depth technical guide provides a comprehensive overview of novel compounds that modulate TRPC channels, with a focus on their quantitative data, the experimental protocols used for their characterization, and the signaling pathways they influence.

Data Presentation: Quantitative Analysis of Novel TRPC Channel Modulators

The following tables summarize the potency and selectivity of several recently developed compounds that act as either inhibitors or activators of specific TRPC channel subtypes. This data is essential for researchers selecting appropriate pharmacological tools and for professionals in drug development assessing potential therapeutic candidates.

Table 1: Inhibitors of TRPC Channels

| Compound | Target TRPC Subtype(s) | IC50 Value(s) | Assay Type | Reference(s) |

| Pico145 (HC-608) | TRPC1/4/5 | 0.349 nM (TRPC4), 1.3 nM (TRPC5) | (-)-englerin A-activated Ca2+ influx | [1] |

| TRPC4-TRPC1 | 0.03 nM | (-)-englerin A-activated Ca2+ influx | [1] | |

| TRPC5-TRPC1 | 0.2 nM | (-)-englerin A-activated Ca2+ influx | [1] | |

| SAR7334 | TRPC6 | 7.9 nM | Patch-clamp | [2][3][4][5] |

| TRPC6 | 9.5 nM | Ca2+ influx | [2][3][4][5][6] | |

| TRPC3 | 282 nM | Ca2+ influx | [2][3][4][5][6] | |

| TRPC7 | 226 nM | Ca2+ influx | [2][3][4][5][6] | |

| GFB-8438 | hTRPC5 | 0.18 µM | Qpatch | [7][8][9][10] |

| hTRPC4 | 0.29 µM | Qpatch | [8][9][10] | |

| ML204 | TRPC4β | 0.96 µM | Intracellular Ca2+ rise | [11][12][13][14][15] |

| AC1903 | TRPC5 | 4.06 µM - 18 µM | Cell-free, Patch-clamp, Calcium imaging | [16][17][18][19][20] |

| Clemizole | TRPC5 | 1.0 - 1.3 µM | Ca2+ influx, Patch-clamp | [21][22][23] |

| BI 1358894 | TRPC4/5 | Currently in Phase 2 clinical trials for Major Depressive Disorder. Specific IC50 values are not publicly available. | N/A | [24][25] |

Table 2: Activators of TRPC Channels

| Compound | Target TRPC Subtype(s) | EC50 Value(s) | Assay Type | Reference(s) |

| (-)-Englerin A | TRPC5 | 7.6 nM | Ca2+ influx | |

| TRPC4 | 11.2 nM | Ca2+ influx |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. This section outlines the core experimental protocols used to characterize the activity of novel TRPC channel modulators.

Intracellular Calcium Measurement using Fluorescence Imaging (FLIPR)

This high-throughput screening method is widely used to assess the effect of compounds on intracellular calcium concentration, an indicator of TRPC channel activity.

Materials:

-

HEK293 cells stably or transiently expressing the TRPC channel of interest.

-

Black-walled, clear-bottom 96- or 384-well plates.

-

Fluo-4 AM calcium indicator dye.

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.

-

TRPC channel agonist (e.g., (-)-Englerin A for TRPC4/5, OAG for TRPC3/6).

-

Test compounds (novel modulators).

-

FLIPR (Fluorometric Imaging Plate Reader) instrument.

Procedure:

-

Cell Plating: Seed the HEK293 cells expressing the target TRPC channel into the microplates and culture overnight to allow for adherence.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

-

Remove the culture medium from the cells and wash with HBSS.

-

Add the Fluo-4 AM loading solution to each well and incubate at 37°C for 1 hour.

-

-

Washing: Wash the cells multiple times with HBSS to remove excess dye.

-

Compound Addition and Measurement:

-

Place the plate in the FLIPR instrument.

-

The instrument will first measure the baseline fluorescence.

-

The test compound (potential modulator) is then added, followed by the TRPC channel agonist.

-

Fluorescence changes are monitored in real-time to determine the effect of the compound on agonist-induced calcium influx.

-

Data Analysis: The change in fluorescence intensity over time is used to calculate the response. For inhibitors, the concentration-response curve is plotted to determine the IC50 value. For activators, the EC50 value is determined.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" electrophysiological technique provides a direct measure of ion channel currents, offering detailed insights into the mechanism of action of novel modulators.

Materials:

-

HEK293 cells expressing the TRPC channel of interest, plated on glass coverslips.

-

Patch-clamp rig including an inverted microscope, micromanipulator, amplifier, and data acquisition system.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

External (extracellular) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4).

-

Internal (intracellular) solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2).

-

TRPC channel agonist.

-

Test compounds.

Procedure:

-

Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Cell Sealing and Whole-Cell Configuration:

-

Position the coverslip with cells in the recording chamber.

-

Approach a single cell with the patch pipette and form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

-

Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.

-

-

Current Recording:

-

Clamp the cell at a holding potential (e.g., -60 mV).

-

Apply voltage ramps or steps to elicit and measure TRPC channel currents.

-

Record baseline currents.

-

Perfuse the cell with the TRPC channel agonist to activate the channels and record the resulting current.

-

Apply the test compound at various concentrations to determine its effect on the agonist-induced current.

-

-

Data Analysis:

-

Measure the amplitude of the inward and outward currents.

-

Plot the concentration-response curve for the inhibitory or potentiating effect of the compound to determine the IC50 or EC50 value, respectively.

-

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways in which TRPC channels are involved is critical for elucidating the therapeutic potential of their modulators. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and experimental workflows.

Signaling Pathways

References

- 1. The small GTPase regulatory protein Rac1 drives podocyte injury independent of cationic channel protein TRPC5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. TRPC6 and FSGS: the latest TRP channelopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. The Role of Transient Receptor Potential Cation Channels in Ca2+ Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological Modulation of Diacylglycerol-Sensitive TRPC3/6/7 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. β-arrestin-1: Bridging GPCRs to active TRP channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Balancing Calcium Signals through TRPC5 and TRPC6 in Podocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanisms and significance of Ca2+ entry through TRPC channels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 13. TRPC channels regulate Ca2+-signaling and short-term plasticity of fast glutamatergic synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Transient Receptor Potential Canonical (TRPC) Channels as Modulators of Migration and Invasion | MDPI [mdpi.com]

- 15. Frontiers | Dynamics of receptor-operated Ca2+ currents through TRPC channels controlled via the PI(4,5)P2-PLC signaling pathway [frontiersin.org]

- 16. Pharmacological Modulation of Diacylglycerol-Sensitive TRPC3/6/7 ...: Ingenta Connect [ingentaconnect.com]

- 17. scilit.com [scilit.com]

- 18. TRPC6 mutations associated with focal segmental glomerulosclerosis cause constitutive activation of NFAT-dependent transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 19. TRPC5 Channel Inhibition Protects Podocytes in Puromycin-Aminonucleoside Induced Nephrosis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 20. creative-diagnostics.com [creative-diagnostics.com]

- 21. biorxiv.org [biorxiv.org]

- 22. Complex Regulation of the TRPC3,6,7 Channel Subfamily by Diacylglycerol and Phosphatidylinositol 4,5-bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Gain-of-function, focal segmental glomerulosclerosis Trpc6 mutation minimally affects susceptibility to renal injury in several mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. experts.illinois.edu [experts.illinois.edu]

- 25. mdpi.com [mdpi.com]

An In-depth Technical Guide to ML120 Analog 1: A Competitive Inhibitor of Hematopoietic Protein Tyrosine Phosphatase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the patent and scientific literature surrounding ML120 analog 1, a competitive inhibitor of Hematopoietic Protein Tyrosine Phosphatase (HePTP). This document details the compound's quantitative inhibitory data, experimental protocols for its characterization, and its role within relevant signaling pathways.

Core Compound Information

This compound, also identified by its PubChem CID 3266419, is a small molecule inhibitor of Hematopoietic Protein Tyrosine Phosphatase (HePTP), an enzyme implicated in the negative regulation of the MAP kinase signaling pathway. Its parent compound, ML120 (CID 4302116), was identified through high-throughput screening as a selective inhibitor of HePTP.

Quantitative Inhibitory Data

The inhibitory activity of ML120 and its analogs has been characterized primarily through in vitro enzymatic assays. The following table summarizes the key quantitative data available in the literature.

| Compound | PubChem CID | Target | Assay Substrate | IC50 (µM) | Ki (µM) | Selectivity |

| ML120 (Probe) | 4302116 | HePTP | pNPP | 1.8 | - | 4-fold vs. VHR, 10-fold vs. MKP-3[1] |

| This compound | 3266419 | HePTP | - | 1.1 ± 0.4 | 0.69[2] | - |

| ML120 Analog 2 | 2878586 | HePTP | - | 1.3 ± 0.7 | - | - |

Note: The Ki value for this compound is reported by commercial vendors and is consistent with its potent inhibitory activity. The IC50 values are derived from the NIH Probe Reports.

Experimental Protocols

The characterization of ML120 and its analogs involved several key experimental protocols, primarily focused on assessing their inhibitory effect on HePTP.

HePTP Inhibition Assay (Colorimetric - pNPP)

This initial high-throughput screening assay identified the primary hits, including the scaffold of ML120.

Objective: To measure the inhibition of HePTP activity using the chromogenic substrate p-nitrophenyl phosphate (B84403) (pNPP).

Materials:

-

HePTP enzyme

-

Assay Buffer: 50 mM Bis-Tris (pH 6.0), 2.5 mM DTT, 0.0125% Tween 20[3]

-

Test compounds (e.g., ML120 and its analogs) dissolved in DMSO

-

Sodium orthovanadate (Na3VO4) as a positive control inhibitor[1]

-

Biomol Green reagent for phosphate detection[3]

-

384-well clear microtiter plates[1]

-

Dispense 4 µL of 100 µM compounds in 10% DMSO into the wells of a 384-well plate.

-

Add 4 µL of 10% DMSO to negative control wells and 4 µL of 45 mM Na3VO4 to positive control wells.

-

Add 8 µL of HePTP working solution (containing 6.875 nM HePTP in assay buffer) to all wells.

-

Initiate the reaction by adding 8 µL of pNPP working solution to all wells.

-

The final reaction concentrations are: 20 mM Bis-Tris (pH 6.0), 1.0 mM DTT, 0.005% Tween 20, 2.75 nM HePTP, 0.4 mM pNPP, and 20 µM of the test compound in 2% DMSO.

-

Incubate the plate at room temperature.

-

Stop the reaction and measure the amount of phosphate produced by adding Biomol Green reagent.

-

Read the absorbance at 620-650 nm.

-

Calculate the percent inhibition relative to the controls.

HePTP Inhibition Assay (Fluorometric - OMFP)

This confirmatory and secondary assay provides a more sensitive measurement of HePTP inhibition.

Objective: To determine the IC50 values of HePTP inhibitors using the fluorogenic substrate O-methyl fluorescein (B123965) phosphate (OMFP).

Materials:

-

HePTP enzyme

-

Assay Buffer: 20 mM Bis-Tris (pH 6.0), 150 mM NaCl, 1 mM DTT, and 0.005% Tween-20[4]

-

OMFP substrate

-

Test compounds serially diluted in DMSO

-

384-well black microtiter plates

Procedure:

-

Add test compounds at various concentrations to the wells of a 384-well plate.

-

Add HePTP enzyme to the wells. The final concentration of HePTP is typically in the low nanomolar range (e.g., 6.25 nM)[4].

-

Initiate the reaction by adding the OMFP substrate (e.g., 0.3 mM final concentration)[4].

-

The total assay volume is typically 20 µL[4].

-

Monitor the increase in fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths for fluorescein.

-

The initial reaction rates are determined by linear regression.

-

IC50 values are calculated by fitting the dose-response data to a suitable sigmoidal model.

Signaling Pathway and Mechanism of Action

Hematopoietic Protein Tyrosine Phosphatase (HePTP) is a key negative regulator of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in hematopoietic cells. Specifically, HePTP dephosphorylates and inactivates the MAP kinases ERK and p38. By inhibiting HePTP, this compound is expected to increase the phosphorylation and activity of ERK and p38, thereby modulating downstream cellular processes.

Caption: HePTP negatively regulates the MAPK pathway by dephosphorylating ERK and p38.

Experimental Workflow for Inhibitor Characterization

The process of identifying and characterizing HePTP inhibitors like this compound follows a structured workflow, from initial screening to detailed kinetic analysis.

References

- 1. Selective HePTP Inhibitors: Probe 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective HePTP Inhibitors: Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of ML120 Analog 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML120 analog 1 is a competitive inhibitor of Hematopoietic Protein Tyrosine Phosphatase (HePTP), also known as Protein Tyrosine Phosphatase Non-receptor Type 7 (PTPN7).[1] HePTP is a key negative regulator of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically targeting and dephosphorylating Extracellular signal-regulated kinases 1 and 2 (ERK1/2) and p38. By inhibiting HePTP, this compound can modulate MAPK signaling, a pathway crucial in cell proliferation, differentiation, and apoptosis. This makes this compound a valuable tool for studying cellular signaling and a potential starting point for the development of therapeutics for diseases where this pathway is dysregulated, such as in certain hematopoietic malignancies.

These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize inhibitors of HePTP. The protocols cover biochemical assays for primary screening and confirmatory dose-response studies, as well as cell-based assays to assess target engagement and cellular toxicity.

Mechanism of Action

This compound functions as a competitive inhibitor of HePTP, binding to the active site of the enzyme and preventing the dephosphorylation of its substrates. This leads to a sustained phosphorylation and activation of ERK1/2 and p38, thereby amplifying downstream signaling events.

Data Presentation

Biochemical Potency and Selectivity of this compound

The following table summarizes the inhibitory activity of this compound (PubChem CID: 3266419) against HePTP and other related phosphatases. This data is crucial for designing experiments and interpreting results.

| Compound | Target Phosphatase | Assay Type | IC50 (µM) | Ki (µM) | PubChem CID |

| This compound | HePTP (PTPN7) | Fluorescence-based | 1.1 ± 0.4 | 0.69 | 3266419 |

| This compound | VHR (DUSP3) | Fluorescence-based | 12 ± 12 | Not Determined | 3266419 |

| This compound | MKP-3 (DUSP6) | Fluorescence-based | 42 ± 49 | Not Determined | 3266419 |

Data sourced from PubChem BioAssay AID: 2085.[2]

Signaling Pathway

The diagram below illustrates the role of HePTP in the MAPK signaling pathway and the mechanism of action of this compound.

References

Application Notes and Protocols for Studying T-Cell Receptor Signaling with MLN120B

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell activation is a cornerstone of the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with peptide-MHC complexes on antigen-presenting cells. This triggers a complex intracellular signaling cascade, culminating in T-cell proliferation, differentiation, and cytokine production. A key downstream effector of TCR signaling is the activation of the transcription factor NF-κB, which is crucial for the expression of many genes involved in the T-cell response. The inhibitor of κB kinase β (IKKβ) is a critical component in the canonical pathway leading to NF-κB activation.

MLN120B (also known as ML120B) is a potent, selective, and ATP-competitive inhibitor of IKKβ. By targeting IKKβ, MLN120B allows for the specific investigation of the role of the NF-κB pathway in T-cell activation and function. These application notes provide a comprehensive guide for utilizing MLN120B as a tool to dissect the downstream events of TCR signaling.

Mechanism of Action

Upon TCR and CD28 co-stimulation, a signaling cascade involving Lck, ZAP-70, and PLCγ1 leads to the activation of Protein Kinase C-θ (PKC-θ). PKC-θ then phosphorylates CARMA1, inducing the formation of the CARMA1-BCL10-MALT1 (CBM) complex.[1] This complex recruits and activates the IKK complex, which includes IKKβ. Activated IKKβ phosphorylates the inhibitor of NF-κB, IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus and initiate the transcription of target genes, including those for cytokines like IL-2.[2] MLN120B specifically inhibits the kinase activity of IKKβ, thereby preventing the phosphorylation and degradation of IκBα and blocking NF-κB nuclear translocation and subsequent gene expression.[3]

Quantitative Data Summary

| Parameter | Cell Line | Value | Reference |

| IKKβ IC50 | Recombinant Human | 45 nM | N/A |

| Growth Inhibition (as a percentage of control) | Multiple Myeloma Cell Lines | 25% to 90% (dose-dependent) | [3] |

| Inhibition of IκBα phosphorylation | MM.1S cells (TNF-α stimulated) | Dose-dependent, significant at 1.25-20 µM | [4] |

| Inhibition of IL-6 Secretion | Bone Marrow Stromal Cells | 70% to 80% | [3] |

Note: The effective concentration of MLN120B for inhibiting T-cell functions should be empirically determined for the specific cell type and assay conditions. Based on the available data, a starting concentration range of 1-20 µM is recommended for cellular assays.

Mandatory Visualizations

Caption: TCR signaling cascade leading to NF-κB activation and the inhibitory action of MLN120B.

Caption: Workflow for Western blot analysis of TCR signaling proteins.

Caption: Workflow for cytokine release assay using ELISA.

Experimental Protocols

Protocol 1: Western Blot Analysis of IκBα Phosphorylation

This protocol details the steps to assess the effect of MLN120B on the phosphorylation and degradation of IκBα, a direct downstream target of IKKβ, in Jurkat T-cells.

Materials:

-

Jurkat T-cells

-

RPMI-1640 medium with 10% FBS

-

MLN120B (stock solution in DMSO)

-

Anti-CD3 antibody (clone OKT3 or UCHT1)

-

Anti-CD28 antibody

-

Ice-cold PBS

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

Primary antibodies: Rabbit anti-phospho-IκBα (Ser32), Rabbit anti-IκBα, Mouse anti-β-actin

-

HRP-conjugated secondary antibodies: anti-rabbit IgG, anti-mouse IgG

-

Chemiluminescent substrate

-

PVDF membrane

Procedure:

-

Cell Culture and Treatment:

-

Culture Jurkat T-cells in RPMI-1640 supplemented with 10% FBS to a density of 1-2 x 10^6 cells/mL.

-

Pre-treat cells with various concentrations of MLN120B (e.g., 0, 1, 5, 10, 20 µM) or vehicle (DMSO) for 1-2 hours at 37°C.

-

Stimulate the cells with anti-CD3 (1-2 µg/mL) and anti-CD28 (1 µg/mL) antibodies for 15-30 minutes at 37°C.

-

-

Cell Lysis:

-

Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Wash the cell pellet once with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations for all samples and prepare them for loading by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, and β-actin overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Protocol 2: Calcium Mobilization Assay

This protocol measures the effect of MLN120B on TCR-induced calcium flux, an early event in T-cell activation that occurs upstream of IKKβ. As MLN120B targets a downstream component, it is not expected to directly inhibit calcium mobilization. This assay can serve as a negative control to demonstrate the specificity of MLN120B's action.

Materials:

-

Jurkat T-cells

-

RPMI-1640 medium with 10% FBS

-

MLN120B (stock solution in DMSO)

-

Anti-CD3 antibody (clone OKT3 or UCHT1)

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

-

Probenecid (optional)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Cell Preparation and Dye Loading:

-

Harvest Jurkat T-cells and resuspend them in HBSS at a concentration of 1 x 10^6 cells/mL.

-

Prepare a Fluo-4 AM loading solution in HBSS containing 2-5 µM Fluo-4 AM, 0.02% Pluronic F-127, and optionally 1-2.5 mM probenecid.

-

Incubate the cells with the loading solution for 30-45 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove excess dye.

-

Resuspend the cells in HBSS and plate them in a 96-well black, clear-bottom plate.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of MLN120B or vehicle (DMSO) for 15-30 minutes at 37°C.

-

Place the plate in a fluorescence plate reader and establish a stable baseline fluorescence reading (Excitation: ~494 nm, Emission: ~516 nm) for 30-60 seconds.

-

Using the instrument's injector, add anti-CD3 antibody to the wells to stimulate the cells.

-

Continue to record the fluorescence signal for at least 3-5 minutes.

-

Protocol 3: Cytokine Release Assay (ELISA)

This protocol quantifies the production of IL-2, an NF-κB-dependent cytokine, by Jurkat T-cells following TCR stimulation and treatment with MLN120B.

Materials:

-

Jurkat T-cells

-

RPMI-1640 medium with 10% FBS

-

MLN120B (stock solution in DMSO)

-

Anti-CD3 antibody (clone OKT3 or UCHT1)

-

Anti-CD28 antibody

-

96-well cell culture plates

-

Human IL-2 ELISA kit

-

Microplate reader capable of reading absorbance at 450 nm

Procedure:

-

Cell Culture and Treatment:

-

Seed Jurkat T-cells at a density of 1-2 x 10^5 cells/well in a 96-well plate.

-

Pre-treat the cells with various concentrations of MLN120B or vehicle (DMSO) for 1-2 hours at 37°C.

-

Stimulate the cells with anti-CD3 (1-2 µg/mL) and anti-CD28 (1 µg/mL) antibodies. For optimal stimulation, antibodies can be plate-bound or used in solution with a cross-linking secondary antibody.

-

Incubate the cells for 16-24 hours at 37°C.

-

-

ELISA:

-

Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's instructions.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the concentration of IL-2 in each sample using a standard curve generated from recombinant IL-2.

-

Determine the dose-dependent effect of MLN120B on IL-2 production.

-

Conclusion

MLN120B is a valuable pharmacological tool for elucidating the role of the IKKβ-NF-κB signaling axis in the context of T-cell receptor activation. The protocols provided herein offer a framework for investigating the impact of IKKβ inhibition on key T-cell functions, including intracellular signaling, calcium mobilization, and cytokine production. By employing these methods, researchers can gain deeper insights into the complex regulatory networks governing T-cell immunity and explore the therapeutic potential of targeting this pathway in various disease models.

References

Application of ML120 Analog 1 in Immunology Research

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

ML120 analog 1 is a potent and selective competitive inhibitor of Hematopoietic Protein Tyrosine Phosphatase (HePTP), a key negative regulator of T-cell receptor (TCR) signaling. By inhibiting HePTP, this compound enhances and prolongs the activation of the Mitogen-Activated Protein Kinase (MAPK) pathways, specifically the ERK1/2 and p38 pathways. This activity makes it a valuable research tool for studying T-cell activation, immune response modulation, and for investigating the therapeutic potential of targeting HePTP in various immunological and hematological disorders.

Mechanism of Action

In hematopoietic cells, particularly T lymphocytes, HePTP plays a crucial role in dephosphorylating and thereby inactivating the MAP kinases ERK1/2 and p38. Upon T-cell receptor (TCR) stimulation, a signaling cascade is initiated, leading to the phosphorylation and activation of ERK1/2 and p38. Activated ERK and p38 then translocate to the nucleus to regulate the transcription of genes essential for T-cell proliferation, differentiation, and cytokine production. HePTP acts as a brake on this signaling pathway by removing the activating phosphate (B84403) groups from ERK and p38, thus dampening the T-cell response.

This compound, by inhibiting HePTP, removes this braking mechanism. This results in a sustained and augmented phosphorylation of ERK1/2 and p38, leading to an amplified downstream signaling cascade and a more robust T-cell activation.

Signaling Pathway Diagram

Caption: Inhibition of HePTP by this compound enhances T-cell signaling.

Quantitative Data Summary

| Parameter | Value | Target | Cell Line/System | Reference |

| Ki | 0.69 µM | HePTP | In vitro enzyme assay | [1] |

| IC50 | 1.8 µM | HePTP | In vitro enzyme assay | [2] |

| IC50 | >25-fold higher than HePTP | MKP-3 | In vitro enzyme assay | [1] |

| Effect on pERK1/2 | 22.0 ± 2.5% increase (basal) | ERK1/2 phosphorylation | Jurkat T cells (4 µM) | [1] |

| Effect on pp38 | 55.0 ± 5.8% increase (basal) | p38 phosphorylation | Jurkat T cells (4 µM) | [1] |

Experimental Protocols

Protocol 1: In Vitro HePTP Inhibition Assay

This protocol is designed to determine the inhibitory activity of this compound against recombinant HePTP in a biochemical assay.

Materials:

-

Recombinant human HePTP

-

This compound

-

Assay Buffer: 50 mM Bis-Tris (pH 6.0), 2.5 mM DTT, 0.0125% Tween 20

-

Substrate: p-nitrophenyl phosphate (pNPP) or O-methylfluorescein phosphate (OMFP)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

-

Add 10 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.

-

Add 70 µL of Assay Buffer containing recombinant HePTP to each well.

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 20 µL of the substrate (pNPP or OMFP) to each well.

-

Immediately measure the absorbance (for pNPP at 405 nm) or fluorescence (for OMFP) at regular intervals using a microplate reader.

-

Calculate the reaction rates and determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

Protocol 2: Analysis of ERK1/2 and p38 Phosphorylation in Jurkat T-cells

This protocol details the procedure to assess the effect of this compound on the phosphorylation status of ERK1/2 and p38 in a human T-cell line.

Materials:

-

Jurkat T-cells

-

This compound

-

RPMI-1640 medium supplemented with 10% FBS

-

T-cell stimulator: Anti-CD3 antibody (e.g., OKT3)

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-p38, anti-p38

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Culture Jurkat T-cells in RPMI-1640 medium to a density of 1-2 x 106 cells/mL.

-

Pre-incubate the cells with the desired concentration of this compound (e.g., 4 µM) or DMSO for 45 minutes at 37°C.

-

Stimulate the T-cells by adding anti-CD3 antibody (e.g., 1 µg/mL) for 5-10 minutes at 37°C.

-

Terminate the stimulation by adding ice-cold PBS and pellet the cells by centrifugation.

-

Lyse the cells with ice-cold Lysis Buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Perform SDS-PAGE and Western blotting using the primary and secondary antibodies to detect the phosphorylated and total levels of ERK1/2 and p38.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative phosphorylation levels.

Experimental Workflow Diagram

Caption: Workflow for analyzing MAPK phosphorylation in T-cells.

Applications in Immunological Research

-

Studying T-cell Activation Dynamics: this compound can be used to dissect the role of sustained MAPK signaling in T-cell fate decisions, such as proliferation, anergy, and differentiation into effector or memory cells.

-

Enhancing Anti-tumor Immunity: By augmenting T-cell activation, this compound could be investigated as a potential adjuvant in cancer immunotherapy to boost the efficacy of CAR-T cells or immune checkpoint inhibitors.

-

Modulating Inflammatory Responses: The role of HePTP in regulating inflammatory cytokine production can be explored using this compound in models of autoimmune diseases and other inflammatory conditions.

-

Drug Discovery: As a well-characterized HePTP inhibitor, this compound serves as a valuable tool compound for validating HePTP as a therapeutic target and for the development of more potent and specific inhibitors.

Disclaimer: this compound is for research use only and is not intended for human or veterinary use. Researchers should handle the compound with appropriate safety precautions.

References

Application Notes and Protocols: ML120 as a Probe for HePTP Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Protein Tyrosine Phosphatase (HePTP), also known as Protein Tyrosine Phosphatase Non-receptor Type 7 (PTPN7), is a critical regulator of signal transduction in hematopoietic cells.[1][2] Primarily expressed in hematopoietic tissues, HePTP plays a key role in modulating the mitogen-activated protein kinase (MAPK) signaling pathway by dephosphorylating and inactivating Extracellular signal-regulated kinases (ERK) and p38 MAP kinases.[2][3][4][5] Dysregulation of HePTP has been implicated in various hematological malignancies, including acute myeloid leukemia and the preleukemic disorder myelodysplastic syndrome, making it an attractive target for therapeutic intervention.[2][6]

ML120 (also known as CID 4302116) is a potent and selective small-molecule inhibitor of HePTP.[2][6] It serves as a valuable chemical probe for elucidating the physiological and pathological roles of HePTP. This document provides detailed application notes and protocols for utilizing ML120 to investigate HePTP function in various experimental settings. ML120 is thought to directly target the active site of HePTP, and it does not exhibit time-dependent inhibition.[2][6]

Data Presentation

Table 1: In Vitro Inhibitory Activity of ML120 (CID 4302116)

| Target Phosphatase | IC50 (µM) | Selectivity vs. HePTP |

| HePTP | 0.21 | - |

| VHR | 4.1 | 19.5-fold |

| MKP-3 | 8.8 | 42-fold |

| PTP1B | ~0.9 | 4.3-fold |

| SHP2 | ~0.86 | 4.1-fold |

| TCPTP | ~0.55 | 2.6-fold |

| Lyp | ~0.29 | 1.4-fold |

| CD45 | ~1.85 | 8.8-fold |

| LAR | >10.5 | >50-fold |

Note: IC50 values are approximate and can vary based on assay conditions. Data synthesized from multiple sources.[7][8]

Signaling Pathway Diagram

References

- 1. The role of phosphotyrosine phosphatases in haematopoietic cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective HePTP Inhibitors: Probe 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hematopoietic Protein Tyrosine Phosphatase Suppresses Extracellular Stimulus-Regulated Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. genecards.org [genecards.org]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of Hematopoietic Protein Tyrosine Phosphatase Augments and Prolongs ERK1/2 and p38 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of the Hematopoietic Protein Tyrosine Phosphatase by Phenoxyacetic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Experimental Use of TRPC4/C5 Antagonists: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the experimental use of Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) channel antagonists. These channels are non-selective cation channels involved in a variety of physiological processes, and their modulation is a promising area of drug discovery for numerous therapeutic areas.

Introduction to TRPC4 and TRPC5 Channels

TRPC4 and TRPC5 are members of the TRP channel family, sharing 65% amino acid sequence identity. They can form both homomeric and heteromeric channels, including with TRPC1.[1][2][3] These channels are predominantly expressed in the nervous system, smooth muscle, and endothelium.[3][4][5][6] Their activation is linked to G-protein coupled receptors (GPCRs) that signal through Gαq/11 and Gαi/o proteins, as well as receptor tyrosine kinases, leading to the activation of phospholipase C (PLC).[1][4][5][7] This signaling cascade results in calcium influx and cellular depolarization, influencing processes such as neuronal excitability, smooth muscle contraction, and endothelial permeability.[1][3][6][7]

Therapeutic Potential of TRPC4/C5 Antagonism

The involvement of TRPC4/C5 channels in various pathophysiological processes has made them attractive targets for drug development. Key areas of investigation include:

-

Neurological and Psychiatric Disorders: TRPC4 and TRPC5 are implicated in fear, anxiety, and depression.[7][8][9][10] Antagonists have shown anxiolytic and antidepressant-like effects in preclinical models.[7][8][9]

-

Pain: These channels are expressed in pain pathways, and their inhibition has been shown to alleviate visceral and neuropathic pain.[2][11]

-

Cardiovascular Diseases: TRPC4/C5 channels are involved in regulating vascular tone and may play a role in cardiac hypertrophy and hypertension.[12][13]

-

Fibrosis: Emerging evidence suggests a role for TRP channels, including TRPC subtypes, in the pathogenesis of fibrosis, presenting a potential therapeutic avenue.[14][15][16]

Featured TRPC4/C5 Antagonists

Several small-molecule antagonists targeting TRPC4/C5 channels have been developed and characterized. The table below summarizes the quantitative data for some of the most cited compounds.

| Compound | Target(s) | IC50 | Assay Method | Cell Line | Notes | Reference(s) |

| ML204 | TRPC4/C5 | ~1 µM (TRPC4) | Fluorescence Ca2+ influx | HEK293 | First potent and selective small-molecule inhibitor described. | [2][5][17] |

| 2.9 - 3.55 µM (TRPC4) | Whole-cell patch clamp | HEK293 | [17] | |||

| TRPC1/4 | 58 µM | Whole-cell patch clamp | HEK293 | Shows lower potency on heteromeric channels. | [18] | |

| HC-070 | TRPC4/C5 | 1-6 nM (TRPC4) | Whole-cell patch clamp | T-Rex-293-hTRPC4β | Highly potent and selective nanomolar inhibitor. | [2] |

| M084 | TRPC4/C5 | 3.7 µM (TRPC4) | Fluorescence Ca2+ assay | - | [8][19] | |

| 10.3 µM (TRPC4) | Fluorescence membrane potential assay | - | [8][19] | |||

| 8.2 µM (TRPC5) | Fluorescence membrane potential assay | - | [8][19] | |||

| BI 1358894 | TRPC4/C5 | Not specified | - | - | Advanced to Phase 1 clinical trials for CNS disorders. | [7][10] |

| Pico145 | TRPC1/4/5 | Picomolar range | - | - | Valuable chemical probe for functional studies. | |

| GFB-8438 | TRPC4/C5 | Potent inhibitor | - | - | Favorable physicochemical properties. |

Signaling Pathways and Experimental Workflows

TRPC4/C5 Activation Signaling Pathway